3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique structure, which includes a benzyl group, a fluorobenzoyl group, and a triazaspirodecane ring system
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the triazaspirodecane core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds. The fluorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction, and the benzyl group is added via a subsequent alkylation step.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The fluorobenzoyl group can be reduced to form 4-fluorobenzyl alcohol.
Substitution: The triazaspirodecane ring system can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: 4-Fluorobenzyl alcohol
Substitution: Various substituted triazaspirodecane derivatives
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.
Industry: The compound's unique properties make it useful in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Bis(4-fluorobenzoyl)benzene: Used in the synthesis of high molecular weight polymers.
4-Fluorobenzoyl chloride: Employed in various organic synthesis reactions.
Uniqueness: 3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its complex structure and multifaceted applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound in research and industry.
Properties
IUPAC Name |
3-benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-17-8-6-16(7-9-17)18(26)24-12-10-21(11-13-24)19(27)25(20(28)23-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRFOTFIMBUPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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